5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamide moiety attached to a pyridazinyl-ethyl group, with additional methoxy and fluoro substituents on the benzene ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups, allowing the creation of more complex molecules.
Biology
It exhibits potential biological activities, making it a subject of interest in drug discovery and development.
Medicine
Its structure suggests potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the key intermediates. The general synthetic route includes:
Preparation of 6-oxo-3-phenylpyridazine: : This can be achieved through the reaction of 3-phenylpyridazine with an appropriate oxidizing agent.
Formation of N-(2-bromoethyl)-6-oxo-3-phenylpyridazine: : The 6-oxo-3-phenylpyridazine is then reacted with 2-bromoethanol to introduce the ethyl group.
Coupling with 5-fluoro-2-methoxybenzenesulfonamide: : Finally, the N-(2-bromoethyl)-6-oxo-3-phenylpyridazine is coupled with 5-fluoro-2-methoxybenzenesulfonamide under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production may involve more efficient and scalable processes, such as the use of continuous flow reactors or optimized catalysts to enhance the reaction yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: : Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or nucleophiles, often under acidic or basic conditions.
Mechanism of Action
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may play a role in enhancing its binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
Uniqueness
The unique combination of fluoro and methoxy groups, along with the benzenesulfonamide and pyridazinyl-ethyl moieties, sets it apart from similar compounds, potentially offering distinct chemical properties and biological activities.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURYBNSOBNDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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